20-羟基胆固醇

描述

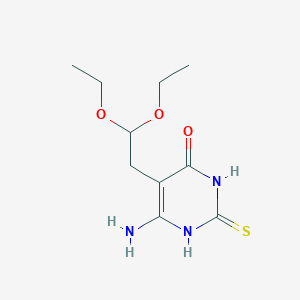

Synthesis Analysis

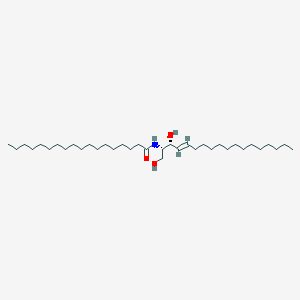

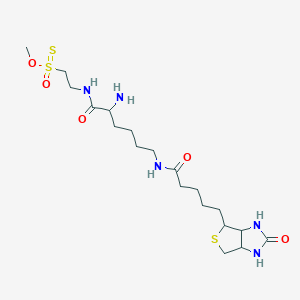

The synthesis of 20-Hydroxycholesterol-like compounds has been explored to study their uptake, intracellular distribution, and metabolism in yeast cells, as well as their potential use as ligands for sterol-binding proteins. New compounds with fluorescent and Raman-sensitive labels have been synthesized, demonstrating good membrane permeability and the ability to bind within the active sites of known 20-Hydroxycholesterol targets (Faletrov et al., 2019).

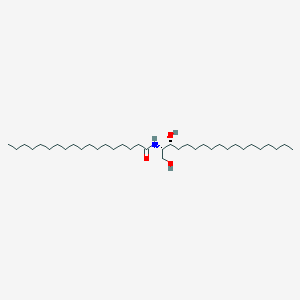

Molecular Structure Analysis

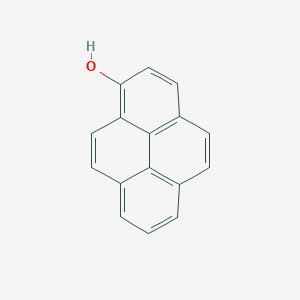

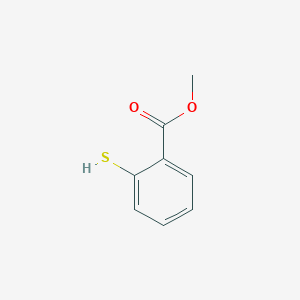

The molecular structure of 20-Hydroxycholesterol and its analogs plays a significant role in their function and interaction with cellular components. Studies on the enzymatic conversion of cholesterol to hydroxycholesterols and pregnenolone have shed light on the molecular oxygen incorporation into the hydroxyl groups, revealing insights into the stereochemistry and specific modifications at various positions on the cholesterol backbone (Burstein et al., 1975).

Chemical Reactions and Properties

20-Hydroxycholesterol undergoes various chemical reactions, indicating its active role in steroid hormone biosynthesis. The presence of 20(S)-Hydroxycholesterol in biological samples like rat brains and human placenta has been established, highlighting its potential role in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).

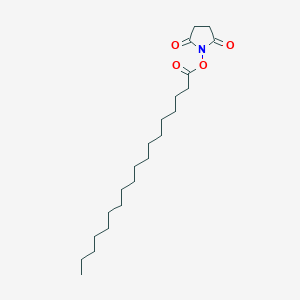

Physical Properties Analysis

The study of 20-Hydroxycholesterol's physical properties, including its selective accumulation in Golgi membranes through a vesicular pathway sensitive to ATP levels, temperature, and lysosome function, has provided insights into its cellular trafficking and subcellular distribution (Peyrot et al., 2014).

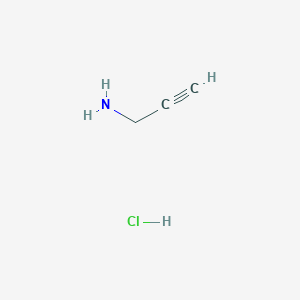

Chemical Properties Analysis

The chemical properties of 20-Hydroxycholesterol, such as its inhibition of sterol synthesis in cultured mouse cells by derivatives oxygenated in the side chain, have been studied to understand its impact on sterol synthesis and its mechanism of action within cells (Kandutsch & Chen, 1974).

科学研究应用

1. Proteome-Wide Mapping in Cell Membranes

- Summary of Application: 20(S)-OHC is used as a chemoproteomics probe to map its proteome-wide targets in the membranes of living cells .

- Methods of Application: The study involved an unbiased analysis of live-cell 20(S)-OHC targets in the membrane proteome of mammalian cells .

- Results: The study revealed over 100 enriched 20(S)-OHC interactors that cluster into discrete molecular processes in immune response and cancer .

2. Enhancement of Osteogenic Differentiation

- Summary of Application: 20(S)-OHC, in combination with simvastatin, has been found to synergistically enhance osteogenic differentiation of marrow stromal cells and bone regeneration .

- Methods of Application: The study involved treating bone marrow stromal cells (BMSCs) with a control vehicle, simvastatin, 20(S)-OHC, or a combination of both .

- Results: The combined supplementation with both simvastatin and 20(S)-OHC induced significantly enhanced ALP activity, calcium sedimentation, osteogenesis-related genes expression and Raf/MEK/ERK signaling activity in BMSCs .

3. Regulation of Cellular Differentiation

- Summary of Application: 20(S)-OHC plays a role in regulating cellular differentiation of Mesenchymal Stem Cells (MSCs) .

- Methods of Application: The study involved the use of 20(S)-OHC alone or in combination with other oxysterols to exert pro-bone and anti-fat effects in M2-10B4 mouse bone marrow stromal cells .

- Results: The study demonstrated that 20(S)-OHC enhances the osteoblastic differentiation of bone marrow stromal cells, inhibits their adipogenic differentiation, and increases calcium sedimentation in vitro .

4. Allosteric Activator of the Hedgehog Signaling Pathway

- Summary of Application: 20(S)-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway, which has implications in cancer research .

- Methods of Application: The study involved the use of 20(S)-OHC as an allosteric activator in the Hedgehog signaling pathway .

- Results: The activation of the Hedgehog signaling pathway by 20(S)-OHC has potential implications in cancer research .

5. Endogenous Ligand for the Sigma-2 Receptor

- Summary of Application: 20(S)-OHC was identified as an endogenous ligand for the sigma-2 receptor, which had previously been considered an orphan receptor .

- Methods of Application: The study involved the identification of 20(S)-OHC as an endogenous ligand for the sigma-2 receptor .

- Results: The identification of 20(S)-OHC as a ligand for the sigma-2 receptor provides new insights into the function of this receptor .

6. Inhibition of Adipogenic Differentiation

- Summary of Application: 20(S)-OHC has been found to inhibit the adipogenic differentiation of bone marrow stromal cells .

- Methods of Application: The study involved the use of 20(S)-OHC to examine its effects on the adipogenic differentiation of bone marrow stromal cells .

- Results: The study demonstrated that 20(S)-OHC inhibits the adipogenic differentiation of bone marrow stromal cells .

安全和危害

When handling 20-Hydroxycholesterol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

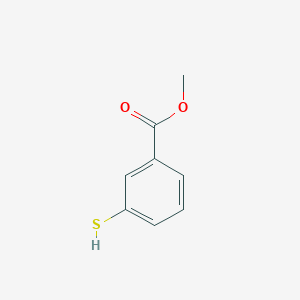

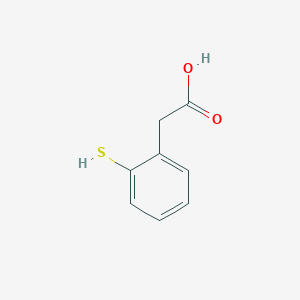

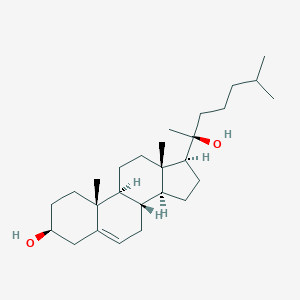

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLJFJEQRYRQT-APGJSSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862096 | |

| Record name | 3beta-Cholest-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Hydroxycholesterol | |

CAS RN |

516-72-3 | |

| Record name | 20α-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Cholest-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20.ALPHA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30060WAL99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。